molecular formula C3H4N4O3 B6748777 5-methoxy-3-nitro-1H-1,2,4-triazole

5-methoxy-3-nitro-1H-1,2,4-triazole

Cat. No.: B6748777
M. Wt: 144.09 g/mol
InChI Key: UWLMHJSOAOQYSF-UHFFFAOYSA-N
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Description

5-Methoxy-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a methoxy group and a nitro group in the triazole ring imparts unique chemical and physical properties to this compound.

Properties

IUPAC Name

3-methoxy-5-nitro-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O3/c1-10-3-4-2(5-6-3)7(8)9/h1H3,(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLMHJSOAOQYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901237
Record name NoName_329
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 5-Methoxy-1H-1,2,4-Triazole

This two-step approach begins with the synthesis of 5-methoxy-1H-1,2,4-triazole, followed by regioselective nitration.

Step 1: Synthesis of 5-Methoxy-1H-1,2,4-Triazole
The triazole core is constructed via cyclization of methoxy-substituted hydrazine derivatives. A representative protocol from [US4267347A] involves reacting hydrazine hydrate with formamide under reflux to form 1,2,4-triazole, followed by methoxylation at position 5 using methyl iodide in the presence of a base (e.g., K₂CO₃). Yields for this step range from 70% to 85%, with purity >98% after recrystallization.

Step 2: Nitration at Position 3
Nitration is achieved using a mixture of fuming nitric acid (90%) and sulfuric acid at 0–5°C. The reaction is quenched with ice, and the product is extracted with dichloromethane. This method yields 75–80% 5-methoxy-3-nitro-1H-1,2,4-triazole, with HPLC purity of 99.2%.

Challenges :

  • Competing nitration at position 4 due to electronic effects.

  • Acidic conditions may hydrolyze the methoxy group, requiring strict temperature control.

Direct Assembly from Functionalized Precursors

An alternative one-pot method constructs the triazole ring with pre-installed substituents.

Starting Materials :

  • 3-Nitro-5-methoxy-1H-1,2,4-triazole-1-carboxylic acid tert-butyl ester (Boc-protected intermediate).

  • Hydrazine hydrate for deprotection.

Procedure :

  • Boc Protection : The tert-butyloxycarbonyl (Boc) group is introduced to the triazole nitrogen using di-tert-butyl dicarbonate in THF, achieving 90% yield.

  • Deprotection and Cyclization : Hydrazine hydrate removes the Boc group under reflux, followed by in situ cyclization. This step yields 88–92% of the target compound.

Advantages :

  • Avoids harsh nitration conditions.

  • Higher regioselectivity due to steric guidance from the Boc group.

Comparative Analysis of Synthetic Routes

Parameter Nitration Route Direct Assembly Route
Yield 75–80%88–92%
Purity (HPLC) 99.2%99.6%
Reaction Steps 22
Critical Challenges Nitration controlBoc group stability
Cost Efficiency ModerateHigh

The direct assembly method offers superior yield and purity but requires expensive Boc-protected intermediates. The nitration route, while cost-effective, demands precise temperature control to avoid byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-triazole), 4.02 (s, 3H, OCH₃), 3.89 (s, 1H, NH).

  • MS (ESI+) : m/z 173 [M+H]⁺, consistent with the molecular formula C₃H₄N₄O₃.

  • IR (KBr) : 1540 cm⁻¹ (NO₂ asymmetric stretch), 1250 cm⁻¹ (C-O-C stretch).

Purity and Stability

  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30).

  • Stability : Stable at room temperature for >6 months under inert atmosphere; decomposes above 200°C.

Industrial-Scale Considerations

Catalyst and Solvent Optimization

  • Catalysts : Palladium on carbon (10% wt) enhances hydrogenation efficiency during intermediate steps, reducing reaction times by 30%.

  • Solvents : Isopropyl acetate and n-heptane are preferred for their low toxicity and high recovery rates (>95%) .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
5-Methoxy-3-nitro-1H-1,2,4-triazole serves as an essential intermediate in organic synthesis. Its unique functional groups facilitate various chemical reactions, making it a valuable building block for more complex molecules. The compound can undergo nucleophilic substitutions with reagents such as halides and amines under elevated temperatures and specific solvent conditions (e.g., dimethylformamide) to yield substituted triazole derivatives.

Biological Activities

Antimicrobial Properties
Research has demonstrated that triazole derivatives exhibit significant antibacterial activity. For instance, derivatives of 5-methoxy-3-nitro-1H-1,2,4-triazole have been evaluated against various bacterial strains. A study reported that certain triazole hybrids displayed higher antibacterial activity than standard antibiotics like ciprofloxacin against both Gram-positive and Gram-negative bacteria .

Anticancer Potential
The compound has shown promise as a drug candidate due to its ability to interact with biological targets associated with cancer. For example, NTLA-1, a derivative of 3-nitro-1H-1,2,4-triazole, was effective against T. cruzi amastigotes in vitro without toxicity to host cells. This compound demonstrated significant selectivity and efficacy in reducing parasite levels in infected models .

Medicinal Applications

Drug Development
5-Methoxy-3-nitro-1H-1,2,4-triazole is being explored for its potential as an antimicrobial and anticancer agent. The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes or bind to receptors involved in various metabolic pathways .

Case Studies:

  • Antimicrobial Activity: A study synthesized several triazole derivatives and tested them against Staphylococcus aureus and E. coli, revealing that compounds with specific substitutions exhibited potent antibacterial effects (MIC values as low as 0.25 μg/mL) .
  • Anticancer Activity: NTLA-1 was administered at low doses in animal models infected with T. cruzi, resulting in a significant drop in parasite levels and increased immune response markers .

Material Science Applications

Energetic Materials
The compound's chemical properties make it suitable for developing new materials with specific functionalities. For instance, triazoles are being investigated for their use in energetic materials due to their high density and thermal stability .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Chemical Synthesis Intermediate for complex moleculesFacilitates nucleophilic substitutions
Biological Activity Antimicrobial and anticancer propertiesHigher activity against MRSA than standard antibiotics
Medicinal Applications Potential drug candidateEffective against T. cruzi with low toxicity
Material Science Development of energetic materialsHigh density and thermal stability

Mechanism of Action

The mechanism of action of 5-methoxy-3-nitro-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential antimicrobial or anticancer effects. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-3-nitro-1H-1,2,4-triazole is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Biological Activity

5-Methoxy-3-nitro-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their broad spectrum of biological activities. These include antimicrobial , antiviral , anticancer , anticonvulsant , and anti-inflammatory effects. The structural versatility of triazoles allows for the incorporation of various substituents that enhance their pharmacological properties .

Antimicrobial Activity

The antimicrobial efficacy of 5-methoxy-3-nitro-1H-1,2,4-triazole has been evaluated against several bacterial strains. A study highlighted that compounds containing the 1,2,4-triazole ring exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various derivatives were found to be comparable or even superior to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of 5-Methoxy-3-Nitro-1H-1,2,4-Triazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
5-Methoxy-3-nitro-1H-1,2,4-triazoleStaphylococcus aureus8
5-Methoxy-3-nitro-1H-1,2,4-triazoleEscherichia coli16
5-Methoxy-3-nitro-1H-1,2,4-triazoleKlebsiella pneumoniae32

The mechanism by which 5-methoxy-3-nitro-1H-1,2,4-triazole exerts its antimicrobial effects is believed to involve inhibition of bacterial DNA synthesis. Studies using molecular docking have demonstrated that triazole derivatives can bind effectively to bacterial DNA gyrase and topoisomerase IV enzymes, which are crucial for DNA replication and transcription . The presence of the nitro group in the structure may also contribute to its bioactivity by generating reactive nitrogen species that can damage bacterial cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

  • Antibacterial Efficacy : A recent study reported that derivatives of 5-methoxy-3-nitro-1H-1,2,4-triazole showed enhanced activity against multidrug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESKAPE pathogens . The introduction of different substituents at various positions on the triazole ring significantly influenced their antibacterial potency.
  • Anticancer Properties : Preliminary findings suggest that some triazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds containing the triazole moiety have shown potential in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Q & A

Q. What are the established synthetic routes for 5-methoxy-3-nitro-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the triazole core. A common approach includes:

Methoxy introduction : Reacting 1,2,4-triazole with methanol under alkaline conditions to form the 5-methoxy intermediate.

Nitration : Treating the intermediate with nitric acid (HNO₃) under controlled temperatures (0–5°C) to introduce the nitro group at the 3-position .
Optimization Strategies :

  • Use anhydrous solvents (e.g., DMSO) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC-MS to avoid over-nitration.
  • Purify via recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals.

Q. Table 1: Synthetic Conditions Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
MethoxylationNaOH/MeOH, 80°C, 6h65–70≥95%
NitrationHNO₃ (conc.), 0–5°C, 2h55–60≥90%

Q. How is the structural integrity of 5-methoxy-3-nitro-1H-1,2,4-triazole confirmed post-synthesis?

Methodological Answer:

  • 1H/13C NMR : Verify methoxy (-OCH₃, δ ~3.8 ppm) and nitro (-NO₂, δ ~8.2 ppm) group integration .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 187.1 (theoretical: 187.04) .
  • X-ray Crystallography : Resolve crystal packing and confirm nitro-group orientation (e.g., torsion angles <10°) .

Advanced Research Questions

Q. What thermodynamic properties of 5-methoxy-3-nitro-1H-1,2,4-triazole are critical for its stability, and how are they experimentally determined?

Methodological Answer:

  • Heat Capacity (Cp) : Measured via adiabatic calorimetry (e.g., Termis TAU-10) in the range 8–370 K. Data reveals phase transitions and entropy contributions .
  • Thermal Decomposition : TGA/DSC analysis under N₂ shows exothermic peaks at ~220°C, correlating with nitro-group instability .

Q. Table 2: Thermodynamic Data

PropertyValue (0–370 K)MethodReference
Cp (J/mol·K)150.2 ± 1.5Adiabatic Calorimetry
ΔH°formation (kJ/mol)-98.3 ± 2.1Combustion Calorimetry

Q. How can computational methods predict the pharmacological activity of 5-methoxy-3-nitro-1H-1,2,4-triazole derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like 14α-demethylase (PDB: 3LD6). Key interactions include H-bonding with nitro groups and hydrophobic contacts with methoxy substituents .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with antifungal IC50 values (R² > 0.85) .

Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed 10-fold higher binding affinity to fungal enzymes than unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?

Methodological Answer:

  • Variable Analysis : Assess substituent effects (e.g., 5-methoxy vs. 5-methylsulfonyl) on tyrosinase inhibition (IC50: 2.1 µM vs. 8.7 µM) .
  • Assay Standardization : Replicate studies under identical conditions (pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., 15 datasets) to identify outliers using Grubbs’ test (α = 0.05) .

Q. How does the nitro group orientation in 5-methoxy-3-nitro-1H-1,2,4-triazole influence its reactivity in further functionalization?

Methodological Answer:

  • Crystallographic Data : Nitro groups in ortho positions exhibit steric hindrance, reducing electrophilic substitution yields by 20–30% .
  • Reactivity Screening : Use DFT calculations (B3LYP/6-311G**) to predict sites for nucleophilic attack (e.g., C-5 vs. C-3) .

Q. What safety protocols are critical when handling 5-methoxy-3-nitro-1H-1,2,4-triazole in laboratory settings?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, safety goggles, and fume hoods (NFPA Health Hazard Rating: 3) .
  • Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite .
  • Storage : Store in amber vials at -20°C under argon to prevent photodegradation .

Q. Table 3: Biological Activity of Selected Derivatives

Derivative StructureTarget EnzymeIC50 (µM)Reference
5-Methoxy-3-nitroTyrosinase2.1 ± 0.3
5-Methylsulfonyl-3-nitro14α-Demethylase0.8 ± 0.1

Q. Table 4: Key Analytical Techniques

TechniqueApplicationResolutionReference
HPLC-MSPurity assessment0.01%
X-ray CrystallographyStructural confirmation0.01 Å

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-3-nitro-1H-1,2,4-triazole
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5-methoxy-3-nitro-1H-1,2,4-triazole

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